N-[2-(1H-indol-3-yl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide is a complex organic compound that features an indole moiety, a thiazepane ring, and a carboxamide group
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to a range of physiological responses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the diverse biological activities of indole derivatives, it’s likely that this compound could have a range of effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which this compound is a part of, possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . These properties suggest that N-[2-(1H-indol-3-yl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the mechanism of action of similar compounds involves interactions with biomolecules, potentially leading to changes in gene expression or enzyme activity .
Metabolic Pathways
Given the compound’s structural similarity to other indole derivatives, it may interact with enzymes or cofactors involved in similar metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide typically involves the coupling of tryptamine derivatives with thiazepane carboxylic acid derivatives. One common method includes the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: The carbonyl group in the thiazepane ring can be reduced to form alcohol derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating mixtures (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde, while reduction of the carbonyl group can yield the corresponding alcohol.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety and is known for its anti-inflammatory properties.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with potential therapeutic applications.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide is unique due to the presence of the thiazepane ring, which is less common in similar compounds. This structural feature may confer distinct biological activities and enhance its potential as a therapeutic agent.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-15-6-8-22-10-14(19-15)16(21)17-7-5-11-9-18-13-4-2-1-3-12(11)13/h1-4,9,14,18H,5-8,10H2,(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTSKHHUKJAQIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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